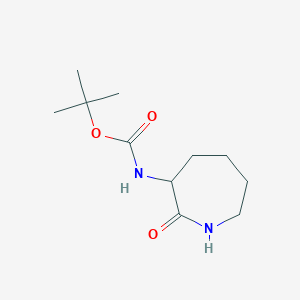

Tert-butyl (2-oxoazepan-3-yl)carbamate

Description

Significance of Carbamate (B1207046) Derivatives in Advanced Organic Synthesis

Carbamate derivatives, which feature the -NHC(O)O- linkage, are a cornerstone of modern organic and medicinal chemistry. nih.gov Their structure, an amalgam of an amide and an ester, confers considerable chemical and proteolytic stability. This robustness is a key reason for their extensive use as a structural motif in many approved drugs. nih.gov

In the field of drug design, carbamates are frequently utilized as bioisosteres of peptide bonds. This substitution can enhance a molecule's resistance to enzymatic degradation and improve its ability to cross cell membranes. nih.gov Beyond their role in pharmaceuticals, carbamates are crucial intermediates in the synthesis of polymers, such as polyurethanes, and can be engineered into prodrugs, designed for controlled release of an active substance within the body. nih.gov

Role of the tert-Butyl Carbamate Moiety as a Protecting Group and Synthetic Handle

Within the family of carbamates, the tert-butoxycarbonyl group, universally known as the Boc group, is one of the most widely employed protecting groups for amines. organic-chemistry.org Its popularity is due to a near-perfect balance of stability and controlled lability. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild conditions, a process that is both efficient and high-yielding. organic-chemistry.org

Once in place, the Boc group is inert to a vast array of reagents, particularly bases and nucleophiles, which allows chemists to perform reactions elsewhere on a complex molecule without disturbing the protected amine. organic-chemistry.org The removal of the Boc group is achieved under specific anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA). This deprotection proceeds via a stable tertiary carbocation, releasing the free amine along with volatile byproducts (isobutylene and carbon dioxide). This reliable and clean introduction and removal make the Boc group an essential tool in multistep organic synthesis, especially in the construction of peptides and pharmaceutical agents. organic-chemistry.org

Overview of Azepanone Scaffolds in Chemical Research

The azepanone framework is a seven-membered heterocyclic lactam that is considered a "privileged scaffold" in medicinal chemistry. chemenu.com This structural motif is present in a variety of natural products and synthetic molecules that exhibit significant biological activity. While the synthesis of five- and six-membered rings is often straightforward, the construction of medium-sized rings like azepanone presents greater synthetic challenges, necessitating the development of sophisticated chemical methods. nih.gov

Key strategies for synthesizing the azepanone core include cycloaddition reactions, such as the (4+3) annulation between an azadiene and a donor-acceptor cyclopropane (B1198618), and various ring-expansion methodologies. nih.gov The inherent conformational flexibility of the seven-membered ring allows it to present attached functional groups in a three-dimensional space that can be optimized for binding to biological targets, making azepanone derivatives potent enzyme inhibitors and valuable leads in drug discovery programs. chemenu.com

Contextualizing Tert-butyl (2-oxoazepan-3-yl)carbamate within Contemporary Chemical Literature

This compound, particularly its (R)-enantiomer (CAS No. 106691-72-9), is a molecule that embodies the principles discussed above. chemable.netbldpharm.com It features a chiral azepanone ring with a synthetically crucial Boc-protected amine at the C-3 position. This strategic combination of features makes it a valuable chiral building block for use in asymmetric synthesis. bldpharm.com

While this compound is not an end-product therapeutic agent, it is recognized in the chemical literature and by commercial suppliers as a key intermediate. bldpharm.com Its structure, containing a stereocenter and orthogonally protected functional groups, is primed for further elaboration. Synthetic chemists can utilize this building block by selectively modifying other parts of the molecule, later removing the Boc group to reveal the amine for subsequent reactions, thereby constructing more complex and potentially bioactive target molecules. google.com Its availability underscores its utility as a reliable starting material in pharmaceutical research and development. bldpharm.com

Detailed Compound Data

The fundamental chemical properties and identifiers for this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | chemenu.com |

| CAS Number | 106691-72-9 ((R)-enantiomer) | chemable.netbldpharm.com |

| Molecular Formula | C₁₁H₂₀N₂O₃ | chemable.netuni.lu |

| Molecular Weight | 228.29 g/mol | chemable.net |

| Monoisotopic Mass | 228.1474 Da | uni.lu |

| Predicted XlogP | 1.2 | uni.lu |

Research Findings on Synthetic Utility

The value of this compound in research is derived from the well-established chemistry of its two primary components: the Boc-protected amine and the azepanone nucleus.

Boc Group Manipulation

The Boc protecting group is central to the synthetic utility of this molecule, allowing for precisely controlled reaction sequences.

| Transformation | Typical Reagents and Conditions | Key Features |

|---|---|---|

| Boc Protection (Amines) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, Dioxane, Acetonitrile (B52724), Water), Room Temperature. | Offers high yields, mild reaction conditions, and excellent chemoselectivity for amino groups. organic-chemistry.org |

| Boc Deprotection | Strong anhydrous acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane), Solvent (e.g., Dichloromethane (B109758) (DCM)), Room Temperature. | Results in a clean reaction with volatile byproducts, and is orthogonal to base-labile protecting groups like Fmoc. organic-chemistry.org |

Synthesis of the Azepanone Core

The creation of the seven-membered azepanone ring is a key area of research, with several effective methods reported in the literature.

Cycloaddition Reactions: Convergent strategies such as the (4+3) annulation provide a powerful route to this scaffold. The Lewis acid-catalyzed reaction of a donor-acceptor cyclopropane with a 2-aza-1,3-diene can produce highly functionalized azepanones with excellent stereocontrol. nih.gov The development of asymmetric variants of these reactions allows for the synthesis of enantiomerically pure products. nih.gov

Catalytic Hydrogenation: A more traditional approach involves the reduction of a substituted pyridine (B92270) precursor. Catalysts like Platinum(IV) oxide (PtO₂) or Rhodium(III) oxide (Rh₂O₃) under a hydrogen atmosphere can reduce the aromatic ring to form the saturated heterocycle. rsc.orgresearchgate.net The reaction conditions, including the choice of solvent and catalyst, must be carefully selected to be compatible with other functional groups present on the molecule, such as the acid-sensitive Boc group. rsc.orgresearchgate.netnih.gov

The existence of robust synthetic routes to both the Boc-protected amine and the chiral azepanone core solidifies the role of this compound as a reliable and versatile intermediate for the synthesis of complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxoazepan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373518 | |

| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179686-45-4 | |

| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-oxoazepan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Oxoazepan 3 Yl Carbamate

Classical Carbamate (B1207046) Formation Strategies Applied to Azepanones

The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the 3-amino position of 2-oxoazepane (also known as 3-amino-ε-caprolactam) represents a direct and common approach to the target molecule. This transformation can be achieved through several well-established methods for carbamate formation.

Direct Acylation Approaches

Direct acylation of the primary amine in 3-aminoazepan-2-one (B99726) is the most straightforward method for the synthesis of tert-butyl (2-oxoazepan-3-yl)carbamate. The reagent of choice for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent is widely used for the Boc-protection of amines due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). bzchemicals.comwikipedia.org

The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine and facilitate the nucleophilic attack on the Boc₂O. Common bases include triethylamine (B128534) (Et₃N) or 4-(dimethylamino)pyridine (DMAP), the latter often used in catalytic amounts. bzchemicals.comrsc.org The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being common options. The reaction generally proceeds at room temperature to provide the desired N-Boc protected lactam in high yield.

A typical reaction protocol is outlined in the table below:

| Reactants | Reagents | Solvent | Conditions | Product |

| 3-Aminoazepan-2-one | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room temperature, 12-24 h | This compound |

The chemoselectivity of this reaction is generally high, with the primary amine being significantly more nucleophilic than the amide nitrogen within the lactam ring, thus preventing side reactions at the amide position.

Isocyanate-Based Syntheses

An alternative, albeit less direct, route to this compound involves the in-situ or pre-formation of an isocyanate intermediate from 3-aminoazepan-2-one, followed by trapping with tert-butanol. The formation of isocyanates from primary amines can be achieved using phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene. mdpi.com This method, however, requires careful handling due to the high toxicity of phosgene and its derivatives.

The reaction of 3-aminoazepan-2-one with a phosgene equivalent in the presence of a non-nucleophilic base would yield 3-isocyanatoazepan-2-one. This intermediate can then be reacted with tert-butanol, often in the presence of a suitable catalyst, to form the desired tert-butyl carbamate. orgsyn.org

Another phosgene-free method for isocyanate generation is the Curtius rearrangement of an acyl azide. organic-chemistry.org While this is more commonly applied to carboxylic acids, it represents a potential, though more convoluted, pathway if a suitable carboxylic acid precursor to 3-aminoazepan-2-one is available.

The thermal decomposition of other carbamates to generate isocyanates is also a known process, though this is generally a higher temperature, gas-phase reaction and may not be suitable for this particular substrate. mdpi.comresearchgate.net

Cyclization Reactions for the Formation of the 2-Oxoazepane Ring System Precursors

Instead of forming the carbamate on a pre-formed lactam, an alternative strategy involves constructing the 2-oxoazepane ring from an acyclic precursor that already contains the N-Boc protected amino group. This approach can be advantageous for controlling stereochemistry and introducing other points of diversity.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic structures, including lactams. thieme-connect.de To synthesize a precursor for this compound via RCM, a diene substrate with the appropriate substitution pattern is required.

A plausible precursor would be an N-allyl-N-(pent-4-enoyl)-protected aminopropenoate derivative. The RCM of such a diene, catalyzed by a ruthenium-based catalyst such as Grubbs' first or second-generation catalyst, would lead to the formation of a dehydroazepanone ring. lookchem.comresearchgate.net Subsequent reduction of the double bond would yield the saturated 2-oxoazepane ring system.

A general representation of this approach is as follows:

| Precursor | Catalyst | Solvent | Conditions | Product |

| Acyclic diene with N-Boc amino functionality | Grubbs' Catalyst (e.g., Grubbs II) | Dichloromethane or Toluene | Reflux | Dihydroazepinone derivative |

The success of this strategy is dependent on the efficient synthesis of the acyclic diene precursor. This could be achieved through standard peptide coupling and allylation reactions from a suitable amino acid derivative. The tolerance of the Grubbs' catalysts to various functional groups, including carbamates and amides, makes this a viable approach. lookchem.com

Intramolecular Amidation/Lactamization Approaches

The formation of the 2-oxoazepane ring can also be achieved through intramolecular amidation, or lactamization, of a linear amino acid precursor. For the synthesis of this compound, this would involve the cyclization of a suitably activated derivative of 6-amino-3-(tert-butoxycarbonylamino)hexanoic acid.

The linear precursor could be synthesized from a chiral starting material, allowing for the stereoselective synthesis of the final product. The key cyclization step would require activation of the carboxylic acid, for example, as an active ester or an acid chloride, followed by treatment with a base to promote the intramolecular nucleophilic attack of the terminal amine.

A study by Feng et al. has described the synthesis of chiral 3-aminoazepanes from ketone precursors using a transaminase-based biocatalytic approach, highlighting the interest in stereocontrolled routes to this scaffold. rsc.org Furthermore, the synthesis of quaternary α,α-2-oxoazepane α-amino acids has been reported via the rearrangement of ornithine-derived β-lactams, demonstrating an intramolecular ring-opening and closure sequence to form the seven-membered lactam ring. nih.govresearchgate.net

Multi-Step Linear Synthetic Sequences towards this compound

A complete linear synthesis of this compound would likely involve a combination of the strategies discussed above. A plausible, albeit hypothetical, multi-step sequence could commence from a readily available chiral starting material to ensure enantiomeric purity of the final product.

One potential route could start from a protected L-lysine derivative. L-lysine already possesses the required carbon backbone and amino functionalities at the 2- and 6-positions.

A proposed synthetic sequence is as follows:

Protection: Differentially protect the two amino groups of L-lysine. For instance, the α-amino group could be protected with a Cbz group and the ε-amino group with a Boc group.

Homologation: Extend the carbon chain by one carbon at the carboxylic acid terminus. This could be achieved via an Arndt-Eistert homologation or a related methodology.

Deprotection and Cyclization: Selectively deprotect the ε-amino group and then activate the carboxylic acid to induce intramolecular lactamization, forming the N-Cbz protected 3-aminoazepan-2-one.

Final Deprotection and Protection: Remove the Cbz group from the 3-amino position via hydrogenolysis and subsequently introduce the Boc group using di-tert-butyl dicarbonate as described in section 2.1.1.

This multi-step approach, while longer, offers greater control over the stereochemistry at the C3 position of the azepanone ring, which is often a critical consideration in medicinal chemistry applications. Such chemoenzymatic and multi-step cascade reactions are increasingly being explored for the synthesis of chiral cyclic amines. rsc.orgunizar.esnih.gov

Convergent Synthetic Pathways for this compound

While specific literature detailing a convergent synthesis exclusively for this compound is not prevalent, a plausible convergent route can be conceptualized based on established lactam formation chemistries. Such a pathway would diverge from linear approaches that typically start with functionalizing a pre-existing ε-caprolactam ring or cyclizing a lysine (B10760008) derivative.

A hypothetical convergent approach could involve two key fragments:

A protected amino-aldehyde or amino-ester derivative: This fragment would contain the chiral center with the tert-butoxycarbonyl (Boc) protected amine.

A five-carbon chain with terminal reactive groups: This fragment would be designed to react with the first fragment to form the seven-membered ring.

For instance, a strategy analogous to the Rh-catalyzed enantioselective synthesis of γ-lactams could be adapted. In such a reaction, a sulfonamide-tethered cyclobutanone (B123998) and a 1,3-diene are combined to form the lactam ring with a new quaternary center. nih.gov Adapting this logic, a fragment containing the Boc-protected amine could be coupled with a suitable C5 synthon in a transition-metal-catalyzed cyclization reaction to construct the azepan-2-one (B1668282) ring in a convergent manner. This method would involve the cleavage of C-C and N-S bonds and the formation of new C-N bonds, offering a novel, albeit theoretical, convergent entry to this class of compounds. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in chemical synthesis. For a molecule like this compound, optimization would focus on several key areas.

Catalyst Development and Screening

The synthesis of the azepanone (or ε-caprolactam) core and the installation of the carbamate group can be subject to catalytic control.

Lactam Ring Formation: The formation of the ε-caprolactam ring from cyclohexanone (B45756) oxime, known as the Beckmann rearrangement, is traditionally catalyzed by strong acids. However, research has focused on developing heterogeneous catalysts to create a more environmentally friendly process. rwth-aachen.de Materials such as Nb-incorporated mesoporous molecular sieves (Nb-MCM-41, Nb-SBA-15) and zeolites (Nb-Beta) have been investigated for the vapor-phase Beckmann rearrangement. rwth-aachen.de For liquid-phase rearrangements, acidic ionic liquid-zinc chloride (IL-ZnCl2) systems have been shown to give yields of ε-caprolactam up to 94.9%. researchgate.net

C-H Amination: Modern approaches to lactam synthesis involve direct C-H activation and amination. Palladium(II) catalysts, in combination with oxidants like CuCl2 and additives such as AgOAc, have been developed for the intramolecular amination of sp3 C-H bonds to furnish γ- and δ-lactams, a strategy that could be extended to the seven-membered azepanone ring. researchgate.net

Carbamate Formation: While the introduction of a Boc group often does not require catalysis, certain amination reactions to form the precursor amine can be catalyzed. For example, a gold and silver co-catalyzed allylic amination has been demonstrated using tert-butyl carbamate as the nitrogen source. researchgate.net

A screening process for synthesizing this compound would involve evaluating various Lewis and Brønsted acids for the Beckmann rearrangement or screening a panel of transition metal catalysts (e.g., Pd, Rh, Cu) for direct C-H amination approaches.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact reaction yield and selectivity. In the synthesis of simple carbamates like tert-butyl carbamate, the yield is markedly affected by the solvent. Aprotic solvents such as benzene (B151609) or methylene (B1212753) chloride have been found to give superior yields compared to other solvents. orgsyn.org Traces of moisture can also act as a catalyst in this type of reaction. orgsyn.org

For the synthesis of the target molecule, a solvent must be chosen that can dissolve the starting materials without interfering with the reaction. The kinetics of the reaction, such as the rate of carbamate formation or ring cyclization, would be studied to determine the optimal reaction time and temperature. For instance, in the synthesis of tert-butyl carbamate, a reaction time of 3-4 hours is generally sufficient, though allowing the reaction to proceed overnight can slightly increase the yield. orgsyn.org The temperature often has little effect on the yield within a certain range (e.g., 20–50°C), although side reactions can occur at higher temperatures. orgsyn.org

Phase Transfer Catalysis in Synthesis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org This is achieved by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one reactant across the phase boundary to react with the other. wikipedia.org PTC offers advantages such as the use of inexpensive solvents like water, milder reaction conditions, and simplified workup procedures. wikipedia.org

In the context of synthesizing substituted carbamates, PTC is particularly useful for alkylation reactions. A Chinese patent describes the synthesis of a related N-Boc protected amino acid derivative where an alkylation step is performed under PTC conditions. google.com The reaction utilizes tetrabutylammonium (B224687) bromide ((n-Bu)₄N⁺Br⁻) as the phase transfer catalyst to facilitate the reaction between the carbamate substrate in an organic solvent (ethyl acetate) and potassium hydroxide (B78521) in the aqueous phase. google.com

The table below outlines representative conditions from this PTC-mediated alkylation, which could be adapted for modifications of this compound or its precursors.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Substrate | (R)-[1-(hydroxymethyl)...]-carbamate | (R)-[1-(hydroxymethyl)...]-carbamate | (R)-[1-(hydroxymethyl)...]-carbamate |

| Solvent | Ethyl Acetate | Ethyl Acetate | Ethyl Acetate |

| PT Catalyst | Tetrabutylammonium bromide | Tetrabutylammonium bromide | Tetrabutylammonium bromide |

| Base | 50% KOH Solution | 50% KOH Solution | 50% KOH Solution |

| Temperature | 15-20°C | 0-5°C | 5-10°C |

| Yield | 95% | 92.4% | 97% |

Data adapted from a PTC alkylation of a related tert-butyl carbamate derivative. google.com

Biocatalytic Approaches to Carbamate Synthesis Relevant to Azepanones

Biocatalysis leverages enzymes to perform chemical transformations, often with high stereo- and regioselectivity under mild, environmentally benign conditions. While a direct enzymatic synthesis of this compound is not documented, biocatalytic methods are highly relevant for the stereoselective synthesis of both the chiral amine precursor and the lactam ring.

Enzymatic Synthesis of Chiral Amines: The chiral 3-amino group is a key feature of the target molecule. Amino acid dehydrogenases are enzymes capable of the reductive amination of α-keto acids to produce chiral α-amino acids with very high enantioselectivity. mdpi.com This method is highly effective as the keto acid substrates are often soluble in aqueous systems, and the required NADH cofactor can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase. mdpi.com This approach could be used to synthesize the chiral amino acid precursor to the azepanone.

Biocatalytic Lactam Formation: Enzymes can also be used to construct the lactam ring itself. Recent research has demonstrated that engineered myoglobin (B1173299) variants can catalyze the intramolecular C-H amidation of dioxazolones to produce β-, γ-, and δ-lactams with excellent enantioselectivity (up to 99% ee). nih.gov This C-H activation strategy proceeds via a stepwise hydrogen atom abstraction and radical rebound mechanism. nih.gov Extending this methodology to suitable precursors could provide a direct biocatalytic route to chiral azepanones. The generality of this myoglobin catalyst has been demonstrated for lactams of various ring sizes. nih.gov

The table below summarizes the results for myoglobin-catalyzed synthesis of different lactam rings, illustrating the potential of biocatalysis in this area.

| Lactam Ring Size | Substrate | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| δ-Lactam (6-membered) | 5c | 78% | 99% |

| δ-Lactam (6-membered) | 5d | 93% | 99% |

| δ-Lactam (6-membered) | 5e | 45% | 90% |

| δ-Lactam (6-membered) | 5f | 71% | 98% |

Data from myoglobin-catalyzed C-H amidation for the synthesis of δ-lactams. nih.gov

These biocatalytic strategies represent cutting-edge approaches that could be applied to develop a green and highly selective synthesis for this compound and other functionalized azepanones. rsc.org

Stereochemical Aspects and Chiral Synthesis of Tert Butyl 2 Oxoazepan 3 Yl Carbamate

Enantioselective Synthetic Routes to (R)- and (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate

The direct, enantioselective synthesis of tert-butyl (2-oxoazepan-3-yl)carbamate is a primary goal for efficient drug development. Methodologies leveraging chiral auxiliaries and asymmetric catalysis have been investigated to establish the C3 stereocenter with high fidelity.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. One of the most well-established strategies involves the use of oxazolidinone auxiliaries, famously known as Evans auxiliaries. nih.gov These are typically derived from readily available chiral amino alcohols.

In a hypothetical application to the synthesis of the azepanone core, an N-acylated Evans oxazolidinone could be employed. The synthetic sequence would involve the formation of an enolate, which then undergoes a diastereoselective reaction, for instance, with an electrophilic nitrogen source. The steric hindrance provided by the substituent on the chiral auxiliary effectively blocks one face of the enolate, leading to a highly selective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3-aminoazepan-2-one (B99726) precursor, which can then be protected with a tert-butoxycarbonyl (Boc) group to afford the target compound.

Another notable chiral auxiliary is pseudoephenamine, which has demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are often crystalline, which can facilitate purification and analysis. nih.gov While direct application to the synthesis of 3-amino-azepan-2-one is not extensively documented, the principles of its use in directing alkylations could be adapted for this purpose.

The general efficacy of chiral auxiliaries is highlighted in various complex syntheses. For example, the Evans' chiral auxiliary has been instrumental in the stereoselective synthesis of non-proteinogenic α-amino acids and dipeptides via chiral β-lactam intermediates. nih.gov This underscores the potential of such auxiliaries in controlling stereochemistry in cyclic amino acid precursors like the target azepanone.

| Chiral Auxiliary Type | General Principle | Potential Application to Azepanone Synthesis | Key Research Findings (General) |

| Evans Oxazolidinones | Diastereoselective enolate reactions (e.g., alkylation, amination). nih.gov | Diastereoselective introduction of an amino group precursor at the C3 position of an azepanone precursor. | High diastereoselectivities achieved in a wide range of asymmetric transformations. orgsyn.org |

| Pseudoephenamine | Diastereoselective alkylation of amide enolates. nih.gov | Could potentially be used to set the C3 stereocenter through a diastereoselective alkylation approach. | Particularly effective for the formation of quaternary stereocenters; derivatives are often crystalline. nih.gov |

| Camphorsultam | Used in various asymmetric reactions, including Michael additions and Claisen rearrangements. wikipedia.org | Could be employed in a Michael addition strategy to introduce the amino functionality diastereoselectively. | Often provides high levels of asymmetric induction. wikipedia.org |

Asymmetric Catalysis in Azepanone Carbamate (B1207046) Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic strategies are conceivable for the synthesis of this compound.

One potential route is the asymmetric hydrogenation of a dehydro-amino lactam precursor. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, have proven highly effective in the asymmetric hydrogenation of enamides to produce chiral amines. nih.gov The synthesis of the target compound could therefore involve the preparation of a 3-(tert-butoxycarbonylamino)azep-2-en-7-one intermediate, followed by asymmetric hydrogenation to establish the chiral center at C3.

Phase-transfer catalysis is another powerful tool in asymmetric synthesis. Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, can mediate enantioselective alkylations. nih.gov For the synthesis of the azepanone core, a glycine-derived Schiff base could be alkylated with a suitable electrophile under phase-transfer conditions, using a chiral catalyst to control the stereochemical outcome of the C-C bond formation that would eventually become part of the lactam ring.

While specific applications of these catalytic methods to the direct synthesis of this compound are not widely reported, the broad success of these strategies in the synthesis of other chiral amino acids and their derivatives suggests their feasibility. nih.govresearchgate.net

Diastereoselective Synthesis of Advanced Intermediates Incorporating the Azepanone Core

The enantiomerically pure this compound is often not the final product but rather a key intermediate that undergoes further functionalization. Diastereoselective reactions on this chiral scaffold are crucial for building more complex molecules with multiple stereocenters.

For instance, the enolate of (R)- or (S)-tert-butyl (2-oxoazepan-3-yl)carbamate can be generated and reacted with various electrophiles. The existing stereocenter at C3, along with the bulky Boc protecting group, can influence the facial selectivity of the incoming electrophile at another position on the ring, for example, at C4 or C7. This substrate-controlled diastereoselectivity is a cornerstone of many synthetic strategies.

While specific examples detailing the diastereoselective functionalization of this particular azepanone are scarce in readily available literature, the principle is well-established in lactam chemistry. The conformational rigidity of the seven-membered ring, although less pronounced than in smaller rings, combined with the steric and electronic influence of the substituents, dictates the stereochemical outcome of subsequent transformations.

Resolution Techniques for Enantiomerically Pure this compound

When an enantioselective synthesis is not feasible or is low-yielding, the resolution of a racemic mixture is a common alternative for obtaining enantiomerically pure compounds.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used enzymes for the kinetic resolution of alcohols and esters. nih.govmdpi.com In the context of the target molecule, a racemic precursor, such as 3-amino-ε-caprolactam, could be resolved. For example, an N-acylated derivative could be subjected to enantioselective hydrolysis catalyzed by a lipase.

A notable example is the dynamic kinetic resolution of amino acid amides using a combination of an amino acid amidase and a racemase. Specifically, α-amino-ε-caprolactam racemase has been used in conjunction with stereoselective amidases to produce chiral amino acids. acs.org This approach could theoretically be adapted to produce enantiomerically pure 3-amino-ε-caprolactam, which could then be Boc-protected.

Diastereomeric Salt Formation: A classical resolution method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization. For the target molecule, the Boc-protecting group would likely need to be removed to free the amine for salt formation with a chiral acid, such as tartaric acid or mandelic acid. After separation of the diastereomeric salts, the resolving agent is removed to yield the pure enantiomers of 3-amino-ε-caprolactam.

Chiral Purity Determination and Stereochemical Assignment Methodologies

Accurate determination of chiral purity (enantiomeric excess) and unambiguous assignment of the absolute stereochemistry are critical for any chiral compound intended for pharmaceutical use.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral compound. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including lactams. mdpi.comsci-hub.se For this compound, a suitable chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov The experimental VCD spectrum is compared with the theoretically calculated spectra for the (R)- and (S)-enantiomers. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.netnih.gov This method has been successfully applied to various lactones and lactams and could be a valuable tool for the stereochemical analysis of this compound. researchgate.netnih.govwhiterose.ac.uk

Reactivity and Reaction Mechanisms of Tert Butyl 2 Oxoazepan 3 Yl Carbamate

Hydrolytic Cleavage of the Carbamate (B1207046) Moiety in Tert-butyl (2-oxoazepan-3-yl)carbamate

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its popularity stems from its stability under a wide range of conditions, including most nucleophiles and bases, and its facile removal under acidic conditions.

The deprotection of the Boc group in this compound is most frequently achieved through acid-catalyzed hydrolysis. This reaction is typically fast and occurs at room temperature. The mechanism involves the cleavage of the tert-butyl carbamate under anhydrous acidic conditions, which generates a transient tert-butyl cation.

The general mechanism proceeds through the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which makes the carbonyl carbon more electrophilic.

Cleavage: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. This step is the rate-determining step.

Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, 3-aminoazepan-2-one (B99726).

A variety of acids and solvent systems can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common.

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Typical Conditions | Solvent(s) | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% solution or neat | Dichloromethane (B109758) (DCM) | Very common, volatile byproducts are easily removed. researchgate.netresearchgate.net |

| Hydrochloric Acid (HCl) | 1-4 M solution | Dioxane, Ethyl Acetate, Water | Effective and inexpensive. researchgate.net |

| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric amounts | Toluene, Propan-2-ol | Strong acid, can be used for less reactive substrates. nih.gov |

| Lewis Acids (e.g., ZnBr₂) | Excess equivalents | Dichloromethane (DCM) | Milder alternative for acid-sensitive compounds. researchgate.net |

| Solid Acids (e.g., Zeolites) | High temperature, flow reactor | Tetrahydrofuran (B95107) (THF) | Useful for continuous manufacturing processes. rsc.org |

Studies on the kinetics of HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.gov This suggests a mechanism involving general acid-catalyzed separation of an ion-molecule pair formed from the protonated carbamate. nih.gov

The Boc group is notably stable under most basic and nucleophilic conditions, which is a key feature for its use in orthogonal protection strategies. organic-chemistry.org Standard hydrolysis with aqueous bases like sodium hydroxide (B78521) is generally ineffective. This stability is attributed to the steric hindrance of the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

However, deprotection under specific, strongly basic conditions has been reported for certain substrates. acs.org This method is advantageous when the molecule contains other acid-sensitive functional groups. The reaction is not a simple hydrolysis but proceeds through a different mechanism, likely involving an isocyanate intermediate. acs.org

The proposed mechanism involves:

Deprotonation: A very strong base, such as sodium tert-butoxide, deprotonates the carbamate nitrogen.

Elimination: The resulting anion eliminates tert-butoxide to form an isocyanate intermediate.

Hydrolysis: The isocyanate is then hydrolyzed by water (which can be present in small amounts or added) to the corresponding unstable carbamic acid.

Decarboxylation: The carbamic acid decomposes to the free amine and carbon dioxide. acs.orgmdpi.com

This pathway requires a base strong enough to deprotonate the carbamate; common bases like sodium or potassium hydroxide are typically not effective. acs.org

Nucleophilic Substitution Reactions Involving the Azepanone Ring System

The 2-azepanone ring, a cyclic amide (lactam), is susceptible to nucleophilic attack, primarily at the electrophilic carbonyl carbon. These reactions can lead to ring-opening or modification of the lactam itself.

A primary example of nucleophilic substitution is the ring-opening polymerization of ε-caprolactam, the parent structure of the azepanone ring. wikipedia.org In anionic ring-opening polymerization, a strong nucleophile (like a caprolactamate anion) attacks the carbonyl carbon of a monomer. acs.orgmdpi.com This opens the ring and generates a new nucleophilic site at the end of the growing polymer chain. acs.org While this compound itself might not be a typical monomer for polymerization due to the substituent at the C3 position, strong nucleophiles under harsh conditions could potentially induce a similar ring-opening reaction, yielding a linear amino acid derivative.

Another potential site for nucleophilic substitution is the lactam nitrogen. However, in this compound, this nitrogen is part of an amide and is generally not nucleophilic. Deprotonation with a very strong base could generate a lactam anion, which could then be alkylated or acylated, though this is less common for substituted lactams.

Finally, nucleophilic attack can occur in an intramolecular fashion. If a suitable leaving group were introduced elsewhere on the molecule, an intramolecular nucleophilic substitution could lead to the formation of bicyclic systems. organic-chemistry.org

Electrophilic Functionalization of this compound

Electrophilic functionalization can occur at several positions in the molecule, depending on the reaction conditions. The most common site for such reactions on a lactam ring is the α-carbon (the C3 position in this case).

This α-functionalization typically proceeds through the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. The enolate, being nucleophilic, can then react with various electrophiles. A prominent example is α-halogenation . chemistrysteps.com

Acid-Catalyzed α-Halogenation: In the presence of an acid catalyst, the lactam can tautomerize to its enol form. This enol can then react with a halogen (e.g., Br₂) to introduce a single halogen atom at the α-position. pressbooks.pub Further halogenation is disfavored because the electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation. pressbooks.pub

Base-Promoted α-Halogenation: In the presence of a base, an enolate is formed by deprotonating the α-carbon. This enolate reacts with a halogen. libretexts.org Unlike the acid-catalyzed version, this reaction is often difficult to stop at mono-halogenation because the introduced halogen increases the acidity of the remaining α-protons, leading to rapid subsequent halogenations. pressbooks.publibretexts.org

For this compound, the α-carbon (C3) already bears the carbamate substituent. Therefore, direct electrophilic substitution at this carbon would require cleavage of the C-N bond, which is unlikely. However, functionalization at the other α-carbon (C7) could be possible via enolate formation.

Another potential site is the carbamate nitrogen. While generally unreactive, N-arylation of Boc-amines has been achieved using photoredox nickel catalysis, providing an alternative to traditional palladium-catalyzed methods. organic-chemistry.org

Cycloaddition Chemistry of the 2-Oxoazepane Scaffold (e.g., Diels-Alder Reactivity)

The saturated 2-oxoazepane ring itself is not a suitable diene or dienophile for cycloaddition reactions like the Diels-Alder reaction. However, unsaturated derivatives of the lactam scaffold can readily participate in such transformations. rsc.org

A plausible strategy would involve the conversion of this compound into a corresponding enamide . Enamides are versatile synthons that can participate in various cycloaddition reactions, including [n+m] cycloadditions and pericyclic reactions. nih.govacs.org For instance, an enamide could be formed by introducing a double bond within the azepanone ring (e.g., between C3 and C4, or C6 and C7). This unsaturated lactam could then act as a dienophile in a Diels-Alder reaction. rsc.org

Alternatively, if the enamide contains a diene moiety, it can participate as the diene component. N-dienyl lactams have been prepared and their selectivity in Diels-Alder reactions has been studied, leading to the formation of complex polycyclic systems. acs.org The enamides can be engaged in inverse-electron-demand Diels-Alder reactions or even [2+2] cycloadditions. acs.org Therefore, while the title compound is unreactive in cycloadditions, its unsaturated derivatives represent valuable intermediates for constructing complex molecular architectures.

Table 2: Potential Cycloaddition Reactivity of Azepanone Derivatives

| Derivative Type | Role in Diels-Alder | Potential Product | Reference |

| Enamide (Unsaturated Lactam) | Dienophile | Bicyclic or Tricyclic Lactams | rsc.org |

| N-Dienyl Lactam | Diene | Fused Polycyclic Systems | acs.org |

| Enamide | Diene (Inverse-Demand) | Heterocyclic Systems | acs.org |

Derivatization Strategies for Structural Modification of this compound

This compound serves as a versatile starting material for the synthesis of various structurally modified compounds. Key strategies include modification of the protecting group, the lactam ring, and the substituents.

Deprotection and N-Functionalization: The most straightforward derivatization is the acid-catalyzed removal of the Boc group to yield 3-aminoazepan-2-one. nih.gov The resulting free primary amine is a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents through acylation, alkylation, or sulfonylation reactions.

Reduction of the Lactam Carbonyl: The amide functionality of the azepanone ring can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the 2-oxoazepane scaffold into a 3-(tert-butoxycarbonylamino)azepane ring system, providing access to a different class of saturated heterocycles.

Ring-Opening: As discussed previously, nucleophilic attack can lead to the opening of the lactam ring. This strategy can be used to synthesize linear γ-amino acid derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net

α-Functionalization: Following deprotection of the amine, the resulting 3-aminoazepan-2-one could potentially be modified at the α-carbon (C3). For example, formation of an imine followed by reaction with nucleophiles could introduce new substituents at this position.

Synthesis of Bioactive Analogues: The 2-azepanone scaffold is present in various biologically active molecules. For instance, a series of 2-azepanone derivatives have been synthesized as potent and selective inhibitors of human tryptase, an enzyme implicated in asthma. nih.gov this compound could serve as a key intermediate in the parallel synthesis of libraries of such compounds for drug discovery. nih.gov

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is primarily centered around the transformations of the tert-butyloxycarbonyl (Boc) protecting group and the lactam ring. Mechanistic investigations into these transformations are crucial for optimizing reaction conditions and developing novel synthetic methodologies. The key transformations include acid-catalyzed deprotection and base-mediated reactions.

Acid-Catalyzed Deprotection

The most fundamental transformation of this compound is the removal of the Boc protecting group under acidic conditions to yield 3-aminoazepan-2-one. This reaction is a cornerstone in the use of this compound as a synthetic intermediate.

The generally accepted mechanism for the acid-catalyzed hydrolysis of Boc-carbamates involves a unimolecular decomposition pathway (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.

Mechanism of Acid-Catalyzed Boc Deprotection:

Protonation: The acidic catalyst protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.

Formation of the Tert-butyl Cation: The bond between the tert-butyl group and the oxygen atom cleaves, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid derivative of the azepane ring.

Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes, releasing carbon dioxide.

Formation of the Amine: The final product is the protonated 3-aminoazepan-2-one, which can be neutralized to the free amine.

The rate of this reaction is highly dependent on the strength of the acid used and the solvent system. Strong acids, such as trifluoroacetic acid (TFA), are commonly employed to facilitate rapid deprotection. The stability of the tert-butyl cation is a key driving force for this reaction.

Table 1: Common Acidic Reagents for Boc Deprotection and Their Mechanistic Implications

| Reagent | Solvent | Typical Conditions | Mechanistic Nuances |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Provides a strong acidic environment, promoting rapid formation of the tert-butyl cation. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Water | 0°C to Room Temperature | A common and cost-effective reagent. The presence of a nucleophilic counter-ion (Cl-) can sometimes lead to side reactions with the tert-butyl cation. |

| Phosphoric Acid (H₃PO₄) | Aqueous | Mild Conditions | Offers a milder alternative, which can be beneficial when other acid-sensitive functional groups are present in the molecule. nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Mild Conditions | As a Lewis acid, it coordinates to the carbonyl oxygen, facilitating the cleavage of the C-O bond. researchgate.net |

Base-Mediated Reactions

Under strongly basic conditions, the reactivity of the N-Boc group can be altered. While generally stable to bases, the N-H proton of the carbamate can be deprotonated by a strong base. This can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion. researchgate.net

Proposed Mechanism for Isocyanate Formation:

Deprotonation: A strong base abstracts the proton from the nitrogen of the carbamate group, forming a carbamate anion.

Elimination: The lone pair on the nitrogen facilitates the elimination of the tert-butoxide group, which is a good leaving group due to the stability of the resulting anion. This results in the formation of an isocyanate at the 3-position of the azepan-2-one (B1668282) ring.

This isocyanate intermediate is a highly reactive electrophile and can be trapped by various nucleophiles. For instance, reaction with amines would lead to the formation of urea (B33335) derivatives, while reaction with alcohols would yield new carbamates. This pathway offers a potential, though less commonly utilized, method for the functionalization of the 3-position of the azepan-2-one core.

Table 2: Potential Base-Mediated Transformations and Mechanistic Pathways

| Reagent | Nucleophile | Potential Product | Mechanistic Pathway |

| Strong Base (e.g., NaH, LDA) | Amine (R-NH₂) | 3-(Ureido)azepan-2-one derivative | Formation of isocyanate followed by nucleophilic attack of the amine. |

| Strong Base (e.g., NaH, LDA) | Alcohol (R-OH) | 3-(Carbamoyl)azepan-2-one derivative | Formation of isocyanate followed by nucleophilic attack of the alcohol. |

Enzymatic Transformations

While specific mechanistic studies on enzymatic reactions involving this compound are not widely reported, related studies on α-amino-ε-caprolactam racemase provide insights into potential biocatalytic transformations. This enzyme catalyzes the racemization of α-amino-ε-caprolactam, the deprotected form of the target molecule. The mechanism involves the exchange of the α-hydrogen with the solvent. nih.gov This suggests that enzymatic systems could potentially be employed for stereoselective transformations at the C3 position of the azepane ring.

Kinetic resolution of structurally similar tert-butyl carbamates has also been achieved using lipases, indicating that enzymes could potentially differentiate between enantiomers of this compound or its derivatives in synthetic applications. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for Tert Butyl 2 Oxoazepan 3 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the connectivity and spatial relationships of atoms within tert-butyl (2-oxoazepan-3-yl)carbamate can be established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton in the molecule. Key resonances include a broad singlet for the amide N-H proton of the lactam ring, a doublet for the carbamate (B1207046) N-H proton, and a multiplet for the chiral proton at the C3 position. The protons of the tert-butyl group appear as a characteristic sharp singlet, integrating to nine protons. The remaining protons on the azepane ring (at positions C4, C5, C6, and C7) appear as a series of complex multiplets in the upfield region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The spectrum for this compound would be expected to show 11 distinct signals. Key signals include two carbonyl carbons (one for the lactam and one for the carbamate), the quaternary carbon and methyl carbons of the tert-butyl group, and the five carbons of the azepane ring, one of which (C3) is shifted downfield due to its attachment to the nitrogen atom of the carbamate.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|---|

| Lactam C=O (C2) | - | - | ~175 |

| CH (C3) | ~4.28 | m | ~55 |

| CH₂ (C4) | ~1.8-2.0 | m | ~30 |

| CH₂ (C5) | ~1.4-1.6 | m | ~25 |

| CH₂ (C6) | ~1.6-1.8 | m | ~38 |

| CH₂ (C7) | ~3.2-3.3 | m | ~43 |

| Lactam NH | ~6.24 | br s | - |

| Carbamate NH | ~5.90 | d | - |

| Carbamate C=O | - | - | ~156 |

| Boc C(CH₃)₃ | - | - | ~80 |

| Boc C(CH₃)₃ | ~1.45 | s | ~28.3 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the C3 proton and the adjacent C4 protons, and sequentially along the C4-C5-C6-C7 proton network of the ring, allowing for a complete assignment of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal from the azepane ring and the tert-butyl group to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. The fragmentation pattern observed can also provide structural information.

ESI-MS is a soft ionization technique ideal for polar, non-volatile molecules like this compound. The analysis confirms the molecular weight of the compound. In positive ion mode, the molecule is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 229. This corresponds to the molecular formula C₁₁H₂₀N₂O₃. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with very high accuracy.

| Ion/Adduct | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 229.1547 | 229 |

| [M+Na]⁺ | 251.1366 | - |

| [M+K]⁺ | 267.1106 | - |

GC-MS is generally not a suitable method for the analysis of intact this compound. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. When subjected to the high temperatures of the GC injection port (typically >200 °C), the molecule is likely to undergo thermal decomposition. The primary degradation pathway involves the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da) to generate the free amine, 3-aminoazepan-2-one (B99726). Therefore, GC-MS analysis would likely detect the degradation products rather than the parent compound, providing misleading information about the sample's composition.

LC-MS is the preferred chromatographic method for the analysis of this compound. It allows the compound to be separated from impurities at ambient temperature before being introduced into the mass spectrometer, thus avoiding thermal degradation.

A typical LC-MS method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. The eluent is then passed into an ESI source, allowing for the detection of the [M+H]⁺ ion at m/z 229, confirming the presence and purity of the target compound. This technique is highly sensitive and can be used for both qualitative identification and quantitative analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR spectrum is anticipated to be dominated by strong absorptions corresponding to the stretching vibrations of the N-H and C=O bonds. The N-H stretching vibration of the carbamate group is expected to appear as a distinct band in the region of 3300-3400 cm⁻¹. The two carbonyl groups, one in the lactam ring and one in the tert-butoxycarbonyl (Boc) protecting group, will give rise to intense C=O stretching bands. The lactam C=O stretch typically appears around 1650-1680 cm⁻¹, a frequency characteristic of seven-membered rings. The carbamate C=O stretch is expected at a higher frequency, generally between 1690 and 1720 cm⁻¹. Aliphatic C-H stretching vibrations from the azepane ring and the tert-butyl group will be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique. While C=O stretching vibrations are also visible in Raman spectra, they are typically less intense than in IR. Conversely, the C-C backbone and symmetric vibrations of the molecule often produce stronger and sharper signals, providing valuable information about the skeletal structure of the azepane ring. Studies on ε-caprolactam, the parent lactam structure, show characteristic Raman bands that can be used for quantitative analysis, indicating the utility of this technique for analyzing derivatives. researchgate.netresearchgate.net

The key expected vibrational bands are summarized in the table below.

Interactive Data Table: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|---|

| Carbamate N-H | Stretch | 3300 - 3400 | Weak | A sharp, distinct peak is expected. |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong | Multiple bands from CH₂ and CH₃ groups. |

| Carbamate C=O | Stretch | 1690 - 1720 | Moderate | Strong and sharp in IR. |

| Lactam C=O | Stretch | 1650 - 1680 | Moderate | Characteristic of the 7-membered ring amide. |

| Carbamate C-N | Stretch | 1230 - 1280 | Moderate | Part of the carbamate fingerprint region. |

| Carbamate C-O | Stretch | 1150 - 1170 | Moderate | Associated with the O-C(CH₃)₃ group. |

| Azepane Ring | Skeletal Vibrations | Fingerprint Region | Strong | Provides information on the ring conformation. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary analytical techniques for assessing the purity and performing quantitative analysis of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a molecule like this compound, which possesses moderate polarity, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC/UPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Purity analysis involves developing a method that can separate the target compound from any starting materials, by-products, or degradation products. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe. Detection is typically achieved using an ultraviolet (UV) detector, as the amide and carbamate chromophores exhibit absorbance at low wavelengths (around 200-220 nm). UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. While the Boc-protecting group is known to be sensitive to strong acids, standard RP-HPLC conditions using mobile phase additives like 0.1% trifluoroacetic acid (TFA) are generally acceptable, though care must be taken during the subsequent evaporation of fractions. researchgate.net

Interactive Data Table: Typical HPLC/UPLC Parameters for Purity Analysis

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 25 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 10 µL | 2 µL |

Chiral HPLC for Enantiomeric Excess Determination

Since this compound is a chiral compound, possessing a stereocenter at the C3 position of the azepane ring, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). Chiral HPLC is the gold standard for this analysis. This technique uses a chiral stationary phase (CSP) that can interact stereoselectively with the two enantiomers. yakhak.org

The most successful and widely used CSPs for a broad range of compounds are based on polysaccharides, such as cellulose (B213188) or amylose, derivatized with various phenylcarbamates. researchgate.net Chiral recognition on these phases is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The carbamate and lactam groups in this compound are capable of acting as hydrogen bond donors (N-H) and acceptors (C=O), which are key interactions for achieving separation on polysaccharide-based CSPs.

The separation is typically performed in either normal-phase (e.g., hexane/alcohol mixtures) or polar-organic mode (e.g., acetonitrile/alcohol mixtures). The choice of CSP, mobile phase composition, and temperature all play a critical role in achieving baseline resolution of the enantiomers.

Interactive Data Table: Proposed Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure.

A search of the crystallographic literature indicates that the specific crystal structure of this compound has not been reported in the public domain. However, the structures of many related carbamate derivatives and Boc-protected amino lactones have been determined, providing a clear indication of the expected structural features. rsc.orgresearchgate.net For example, the crystal structure of a related compound, tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, has been elucidated. researchgate.net

In such structures, the carbamate group is typically found to be planar. A crucial feature is the formation of intermolecular hydrogen bonds. The carbamate N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the lactam or the carbamate from a neighboring molecule acts as an acceptor. This often leads to the formation of well-defined supramolecular structures, such as chains or dimers, within the crystal lattice. researchgate.netresearchgate.net Analysis of a similar structure would provide the exact conformation of the seven-membered azepane ring (e.g., chair or boat-like) and the precise orientation of the bulky tert-butyl group.

Interactive Data Table: Example Crystallographic Data for a Related Compound (tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.0475 Å, b = 20.8957 Å, c = 10.2928 Å |

| Unit Cell Angles | α = 90°, β = 94.675°, γ = 90° |

| Key Structural Feature | Molecules form pseudosymmetric dimers via two N—H···O hydrogen bonds. |

Applications of Tert Butyl 2 Oxoazepan 3 Yl Carbamate in Complex Molecule Synthesis

Role as a Versatile Building Block in Pharmaceutical Synthesis

The azepane ring system is a structural motif of considerable interest in drug discovery, and functionalized derivatives like tert-butyl (2-oxoazepan-3-yl)carbamate serve as crucial starting materials for a variety of active pharmaceutical ingredients (APIs). chemenu.com The presence of the Boc-protecting group is particularly advantageous, as it provides a stable, yet easily removable, shield for the amine functionality, which is essential during multi-step synthetic sequences. nih.gov

Lacosamide is an anticonvulsant drug characterized as a functionalized amino acid derivative used in the treatment of seizures. nih.gov The synthesis of Lacosamide and its analogues relies heavily on the availability of chiral, N-protected amino acid precursors. While direct synthesis from this compound is not the most commonly cited route, the synthesis of key Lacosamide intermediates often involves structurally similar open-chain compounds. For instance, a patented method describes the synthesis of (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a critical intermediate for Lacosamide, starting from N-Boc-D-serine. google.com This highlights the industrial importance of Boc-protected chiral amines in constructing the core of Lacosamide. The potential utility of this compound in this context would lie in its role as a constrained, chiral source of a 3-aminocarboxamide moiety after ring-opening, though alternative, more direct synthetic strategies are currently favored. researchgate.net

The utility of chiral aminolactams extends beyond anticonvulsants. Research has demonstrated the importance of these scaffolds as key building blocks for new therapeutic agents in other areas, such as antithrombotic drugs. pharmtech.com A multi-stage process has been developed to produce an enantiomerically pure aminolactam, starting from amino acids like L-homoserine or L-methionine, which involves N-protection (with Boc or Cbz groups), cyclization, and subsequent deprotection to yield the desired chiral lactam intermediate. pharmtech.com Furthermore, the parent compound, caprolactam, is a known precursor in the synthesis of pharmaceuticals such as the opioid analgesic meptazinol (B1207559) and the penetration enhancer laurocapram. wikipedia.org The use of this compound provides a direct entry into this class of chiral intermediates, bypassing the need for resolution or asymmetric synthesis in later stages.

| Step | Starting Material | Key Transformation | Resulting Intermediate | Significance |

|---|---|---|---|---|

| 1 | L-Methionine | N-protection (Boc or Cbz) and conversion to p-cyanoanilide | N-protected p-cyanoanilide of L-Methionine | Activation of the amino acid for subsequent reactions. |

| 2 | N-protected p-cyanoanilide | S-alkylation with a halocarboxylic acid | Sulfonium salt intermediate | Creates a leaving group for cyclization. |

| 3 | Sulfonium salt intermediate | Base-mediated intramolecular cyclization | N-protected aminolactone | Formation of the core lactone ring structure. |

| 4 | N-protected aminolactone | N-deprotection | Chiral aminolactam ((S)-CAP) | Final chiral building block for the target API. |

Utility in Agrochemical Development

The carbamate (B1207046) functional group has a long history in the agrochemical industry. Beginning in the 1950s, carbamate derivatives were widely developed and used as pesticides, insecticides, and fungicides, often serving as replacements for more toxic organochloride compounds. nih.gov The mode of action for many carbamate pesticides involves the inhibition of the acetylcholinesterase enzyme. While specific agrochemicals derived directly from this compound are not widely documented, its structural features make it a molecule of interest. The synthesis of novel pesticides often relies on complex, sterically defined scaffolds to achieve high selectivity and potency. nih.gov The chiral lactam framework of this compound offers a rigid backbone onto which various pharmacophores can be appended, representing a potential platform for the discovery of new-generation agrochemicals.

Contribution to Natural Product Total Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and provides access to biologically active compounds that are difficult to isolate from natural sources. Many natural products possess complex heterocyclic cores, including nitrogen-containing rings. Although the direct application of this compound as an intermediate in the completed total synthesis of a specific natural product is not prominently featured in the reviewed literature, its potential remains. Chiral lactams are valuable synthons, and the ability to introduce a protected amine at a defined stereocenter makes this compound a plausible precursor for natural products containing the 3-aminoazepane motif.

Application in Peptide and Peptidomimetic Chemistry

A significant application of this compound is in the field of peptidomimetic chemistry. Peptidomimetics are designed to mimic the structure and function of natural peptides but offer improved metabolic stability, bioavailability, and receptor selectivity. nih.gov The seven-membered ring of the caprolactam scaffold acts as a constrained dipeptide mimic, forcing the peptide backbone into a specific conformation, such as a β-turn or α-helix. nih.gov This conformational rigidity is a key strategy for enhancing binding affinity to biological targets. cam.ac.uk

| Scaffold Type | Structural Feature Mimicked | Key Advantage | Example Scaffold |

|---|---|---|---|

| Lactams (e.g., Azepane) | β-Turns, γ-Turns | Introduces conformational constraint, improves proteolytic stability. nih.gov | (2-oxoazepan-3-yl) moiety |

| Benzodiazepines | β-Turns | Scaffold with multiple points for diversification. | Diazepinone core |

| Triazoles | Amide bond isostere | Chemically stable and capable of hydrogen bonding. | 1,2,3-Triazole ring |

| Purines | α-Helix | Presents side-chain mimics in a helical arrangement. cam.ac.uk | Substituted purine (B94841) core |

Development of Advanced Drug Delivery Systems Utilizing this compound Derivatives

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by controlling their release rate, improving solubility, and targeting specific tissues. Polymers derived from caprolactam and its functionalized analogues are highly promising materials for these systems. The parent monomer, ε-caprolactam, is the precursor to Nylon 6, a widely used polyamide. wikipedia.org By using a functionalized monomer like a derivative of this compound, it is possible to synthesize functional polyamides or polyesteramides with tailored properties. researchgate.net

For example, after deprotection of the Boc group, the resulting free amine on the polymer backbone can be used to covalently attach drug molecules or to create pH-responsive materials that release their payload in acidic environments, such as tumors or endosomes. ibmmpolymerbiomaterials.com Research into related polymers like poly(ε-caprolactone) (PCL) and poly(N-vinyl caprolactam) (PNVCL) has demonstrated the viability of this approach. Functional PCLs have been used to create micelles for encapsulating hydrophobic drugs, while PNVCL has been explored as a thermoresponsive polymer for stimuli-responsive drug release. nih.govcore.ac.uk The synthesis of polyesteramides using ε-caprolactam has already been shown to produce effective nanocarriers for anticancer drugs. researchgate.net Derivatives of this compound represent the next generation of monomers for creating these sophisticated, functional polymer-based drug delivery vehicles.

| Polymer System | Monomer/Precursor | Key Property | Application |

|---|---|---|---|

| Functional Polyamides | Functionalized Caprolactam Derivatives | Pendant groups for drug conjugation or pH-response. | Targeted and controlled drug release systems. |

| Polyesteramides | ε-Caprolactam and Hydroxy Acids | Biodegradability, self-assembly into nanoparticles. researchgate.net | Nanocarriers for anticancer drugs. researchgate.net |

| Poly(N-vinyl caprolactam) (PNVCL) | N-vinyl caprolactam | Thermoresponsive (phase transition near body temperature). core.ac.uk | Stimuli-responsive hydrogels and drug carriers. core.ac.uk |

| Functional Poly(ε-caprolactone) (PCL) | Functionalized Caprolactone | Biodegradable, forms micelles with functional shells. ibmmpolymerbiomaterials.comnih.gov | Encapsulation of hydrophobic drugs, pH-controlled release. ibmmpolymerbiomaterials.com |

Biological Activity and Medicinal Chemistry Research Involving Tert Butyl 2 Oxoazepan 3 Yl Carbamate

Investigation of Biological Pathway Modulation by Tert-butyl (2-oxoazepan-3-yl)carbamate